G9a Substrate Efficiency Advantage
In histone methyltransferase activity assays, Histone H3 (1-25), amide demonstrates higher efficiency as a substrate for the HMT G9a enzyme compared to both histone H3 (15-39) and full-length histone H3 [1]. This finding has been consistently reported across multiple independent vendor technical validations and literature citations . The improved substrate efficiency is attributed to the peptide's inclusion of the critical N-terminal lysine residues at positions 4 and 9 that are primary G9a methylation targets [1]. Note: The specific fold-difference or Km/Kcat values were not reported in the available data sources; the comparison is based on relative efficiency ranking rather than absolute kinetic parameters.
| Evidence Dimension | Substrate efficiency for HMT G9a |
|---|---|
| Target Compound Data | Higher efficiency (relative ranking) |
| Comparator Or Baseline | Histone H3 (15-39); full-length histone H3 (lower relative efficiency) |
| Quantified Difference | More efficient than comparators (qualitative ranking; quantitative fold-change not specified in source data) |
| Conditions | In vitro histone methyltransferase (HMT) activity assay using G9a enzyme |
Why This Matters
For researchers conducting HMT G9a activity assays, this peptide provides superior signal-to-noise relative to alternative fragments, reducing enzyme consumption and improving assay sensitivity.
- [1] Kumar M, Zielinski T, Lowery RG. Biochemical assay development for histone methyltransferases using a transcreener-based assay for S-adenosylhomocysteine. Assay Drug Dev Technol. 2015;13(4):200-209. doi:10.1089/adt.2015.633 View Source
